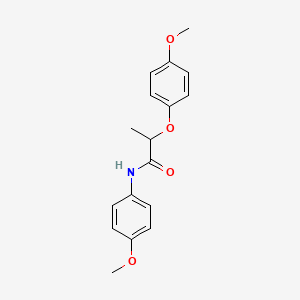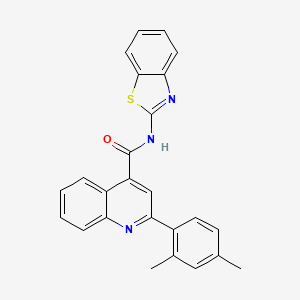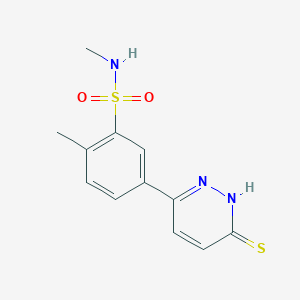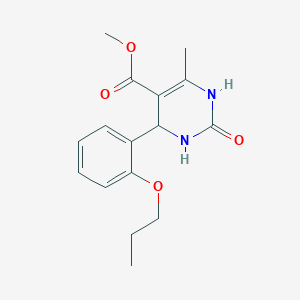
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide, also known as GW0742, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide selectively activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, inflammation, and cell differentiation. PPARδ activation by 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and antioxidative defense. It also leads to the downregulation of genes involved in inflammation and lipid synthesis.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to improve insulin sensitivity, reduce inflammation, and enhance mitochondrial function in animal models of metabolic disorders. It has also been shown to improve vascular function, reduce atherosclerosis, and protect against myocardial infarction in cardiovascular diseases. In cancer, 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In neurological disorders, 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its high selectivity for PPARδ, its ability to cross the blood-brain barrier, and its oral bioavailability. However, it also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
Orientations Futures
Future research on 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide could focus on its potential therapeutic applications in other diseases, such as liver diseases, kidney diseases, and autoimmune diseases. It could also focus on the development of more potent and selective PPARδ agonists with improved pharmacokinetic properties and reduced toxicity. Additionally, future research could explore the potential synergistic effects of 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide with other drugs or interventions in various diseases.
Méthodes De Synthèse
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide can be synthesized through a multistep process that involves the reaction of 4-methoxyphenol with 4-methoxybenzaldehyde in the presence of a base to form 4-methoxyphenyl-4-methoxybenzyl ether. This intermediate is then reacted with 2-bromo-2-methylpropionyl bromide in the presence of a base to form 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been used in scientific research to study its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, cancer, and neurological disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and enhance mitochondrial function in animal models of metabolic disorders. In cardiovascular diseases, 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to improve vascular function, reduce atherosclerosis, and protect against myocardial infarction. In cancer, 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In neurological disorders, 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and stroke.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-12(22-16-10-8-15(21-3)9-11-16)17(19)18-13-4-6-14(20-2)7-5-13/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMPCCRRPOFWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5052658.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-naphthamide](/img/structure/B5052666.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5052667.png)
![2-(4-chlorophenyl)-N-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonothioyl}acetamide](/img/structure/B5052692.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5052703.png)

![methyl 4-[3-((2-methoxy-2-oxoethyl){[(4-methoxyphenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5052722.png)

![tert-butyl [3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5052735.png)

![9-nitro-4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5052740.png)
![3-(2-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5052742.png)